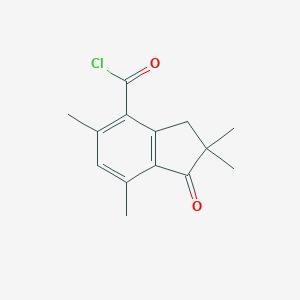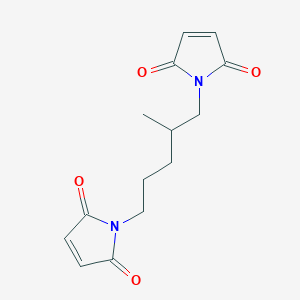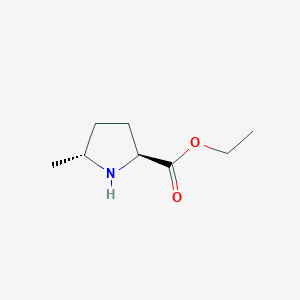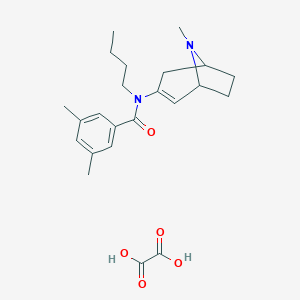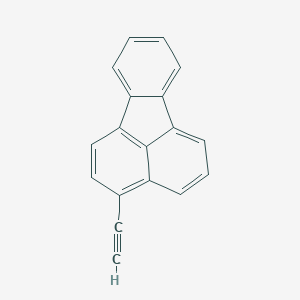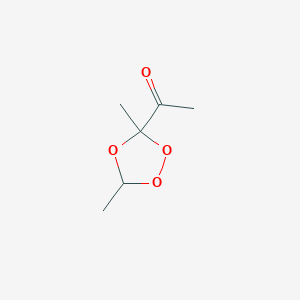
1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMTM and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone has been used in various scientific research applications. One of the most significant applications is in the field of organic synthesis. The compound has been used as a reagent in the synthesis of various organic compounds. It has also been used in the development of new drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone is not well understood. However, it is believed to act as a nucleophile in organic reactions. The compound has also been shown to have antioxidant properties.
Biochemical and Physiological Effects:
Research has shown that 1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone has biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties. It has also been shown to have antitumor properties, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone in lab experiments is its high yield during synthesis. This makes it readily available for scientific research. However, one of the limitations is the lack of understanding of its mechanism of action. This makes it difficult to predict its behavior in various experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone. One direction is to understand its mechanism of action better. This will enable scientists to predict its behavior in various experiments accurately. Another direction is to explore its potential as a drug candidate further. Research has shown that the compound has antitumor properties, making it a potential candidate for cancer treatment. Additionally, the compound has antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone has been achieved using different methods. One of the most common methods is the reaction of ethyl acetoacetate with dimethyl carbonate in the presence of sodium methoxide. Another method involves the reaction of ethyl acetoacetate with dimethyl carbonate in the presence of potassium carbonate. Both methods produce high yields of the compound, making it readily available for scientific research.
Eigenschaften
CAS-Nummer |
194021-83-5 |
|---|---|
Produktname |
1-(3,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone |
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
1-(3,5-dimethyl-1,2,4-trioxolan-3-yl)ethanone |
InChI |
InChI=1S/C6H10O4/c1-4(7)6(3)8-5(2)9-10-6/h5H,1-3H3 |
InChI-Schlüssel |
ZRJOSKNHDXJRKF-UHFFFAOYSA-N |
SMILES |
CC1OC(OO1)(C)C(=O)C |
Kanonische SMILES |
CC1OC(OO1)(C)C(=O)C |
Synonyme |
Ethanone, 1-(3,5-dimethyl-1,2,4-trioxolan-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



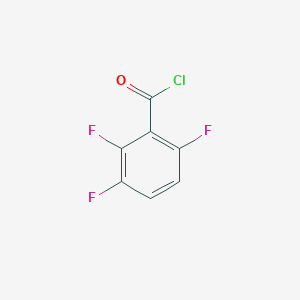
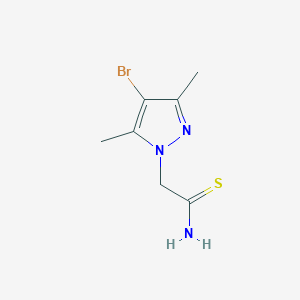
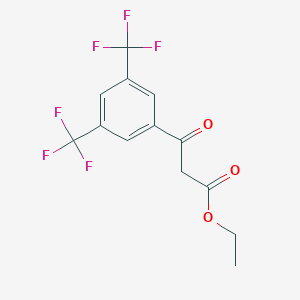
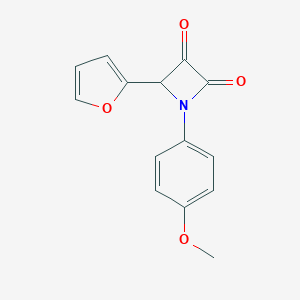
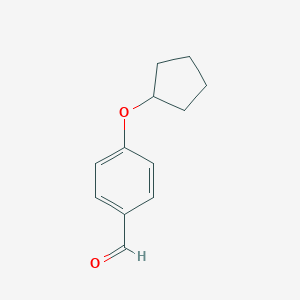
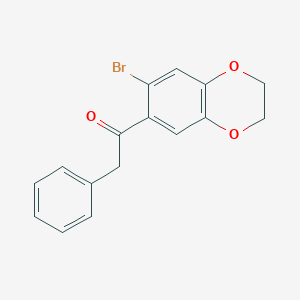
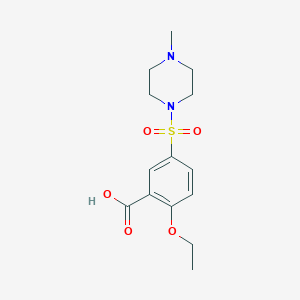
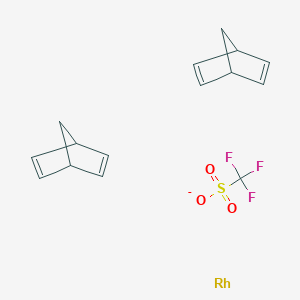
![ethyl 4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate](/img/structure/B66392.png)
